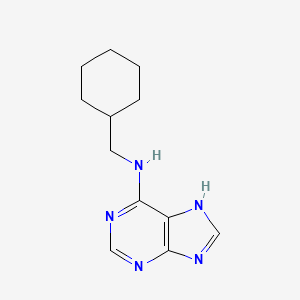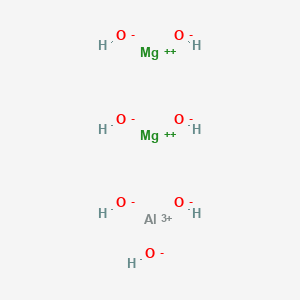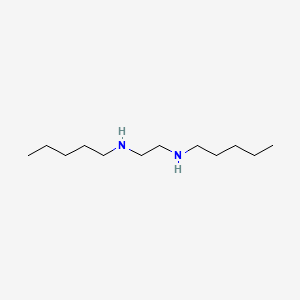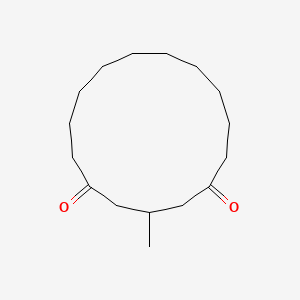
3-Methylcyclopentadecane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylcyclopentadecane-1,5-dione can be synthesized through the oxidation of 14-methyl-bicyclo[10.3.0]pentadecen[1(12)] using an oxidizing agent. One common method involves the use of a mixture of formic acid and hydrogen peroxide as the sole oxidizing agent . Another method includes ozonolysis or photooxidation of bicyclo[10.3.0]pentadecen[1(12)] with singlet oxygen, followed by acidic rearrangement of the resulting hydroperoxides .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylcyclopentadecane-1,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the diketone to its corresponding alcohols.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: The primary product is this compound itself.
Reduction: The major products are the corresponding alcohols.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Methylcyclopentadecane-1,5-dione has several scientific research applications:
Biology: The compound’s olfactory properties make it useful in studies related to scent and pheromone research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the fragrance industry due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 3-Methylcyclopentadecane-1,5-dione involves its interaction with olfactory receptors, leading to the perception of its scent. The molecular targets include specific olfactory receptors in the nasal epithelium, which are part of the olfactory signaling pathway .
Comparación Con Compuestos Similares
Cyclopentadecane-1,5-dione: Similar in structure but lacks the methyl group at the 3-position.
3-Methylcyclopentadecanone: Similar but contains a ketone group instead of a diketone structure.
Uniqueness: 3-Methylcyclopentadecane-1,5-dione is unique due to its macrocyclic structure and the presence of two ketone groups, which contribute to its distinct olfactory properties and reactivity .
Propiedades
Número CAS |
21890-10-8 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
3-methylcyclopentadecane-1,5-dione |
InChI |
InChI=1S/C16H28O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14H,2-13H2,1H3 |
Clave InChI |
FRTDAFYYAIXLRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)CCCCCCCCCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


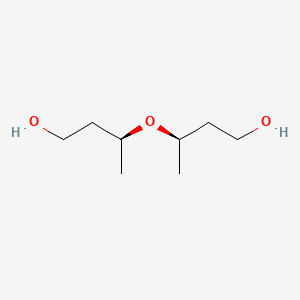
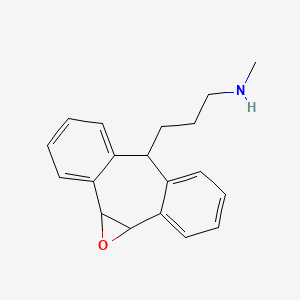

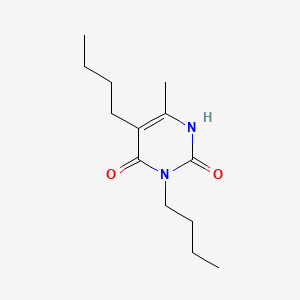
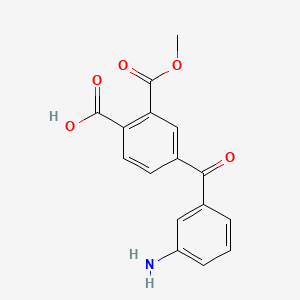
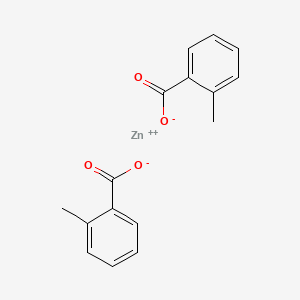

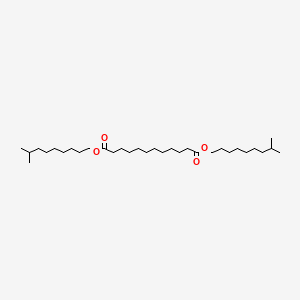

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
